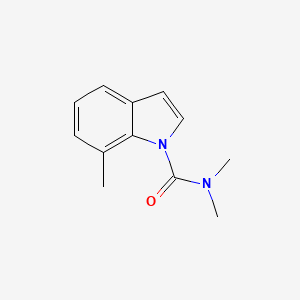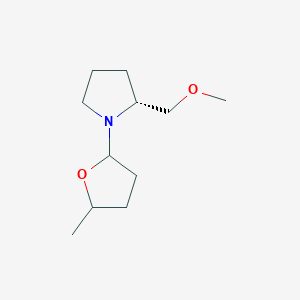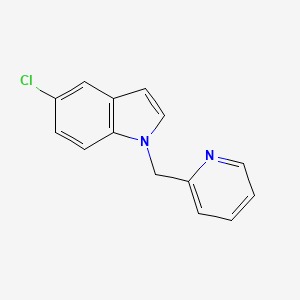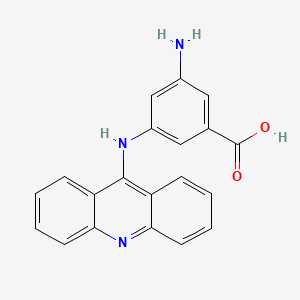
3-(9-Acridinylamino)-5-aminobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9-Acridinylamino)-5-aminobenzoic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Vorbereitungsmethoden
The synthesis of 3-(9-Acridinylamino)-5-aminobenzoic acid typically involves a multi-step process. One common method includes the reaction of 9-chloroacridine with 3,5-diaminobenzoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified using techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-(9-Acridinylamino)-5-aminobenzoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized acridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(9-Acridinylamino)-5-aminobenzoic acid has several scientific research applications:
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Industry: Acridine derivatives, including this compound, are used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(9-Acridinylamino)-5-aminobenzoic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase II . By doing so, it induces DNA damage and prevents the replication of cancer cells, leading to cell death . The compound’s molecular targets include DNA and topoisomerase enzymes, which are crucial for cell division and proliferation .
Vergleich Mit ähnlichen Verbindungen
3-(9-Acridinylamino)-5-aminobenzoic acid can be compared with other acridine derivatives such as amsacrine and quinacrine. While all these compounds share a similar acridine core structure, they differ in their substituents and specific biological activities . For instance:
Amsacrine: Known for its use in leukemia treatment, it also intercalates into DNA and inhibits topoisomerase II.
Quinacrine: Used as an antimalarial and antibiotic, it binds to DNA and inhibits transcription and translation processes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
655238-61-2 |
|---|---|
Molekularformel |
C20H15N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-(acridin-9-ylamino)-5-aminobenzoic acid |
InChI |
InChI=1S/C20H15N3O2/c21-13-9-12(20(24)25)10-14(11-13)22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-11H,21H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
DDFLVOLCTDAPKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


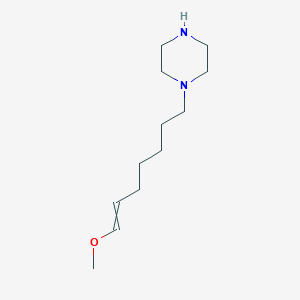
![3-Ethyl-2-sulfanylidene-5-[[4-[9,9,18,18-tetrakis(2-ethylhexyl)-15-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B12522081.png)
![Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-](/img/structure/B12522086.png)
![4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)


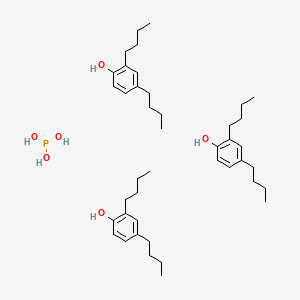
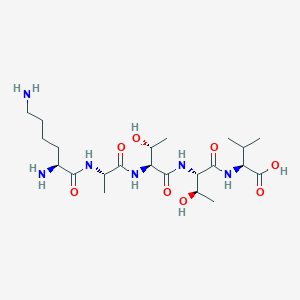
![3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12522141.png)
